2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide

Catalog No.
S12464588
CAS No.
618432-08-9
M.F
C28H29ClN4O2S2
M. Wt
553.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro...

CAS Number

618432-08-9

Product Name

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[4-(diethylamino)phenyl]acetamide

Molecular Formula

C28H29ClN4O2S2

Molecular Weight

553.1 g/mol

InChI

InChI=1S/C28H29ClN4O2S2/c1-3-32(4-2)20-15-11-19(12-16-20)30-24(34)17-36-28-31-26-25(22-7-5-6-8-23(22)37-26)27(35)33(28)21-13-9-18(29)10-14-21/h9-16H,3-8,17H2,1-2H3,(H,30,34)

InChI Key

WAILKXBVRLOHGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide is a complex organic molecule characterized by its unique structure that includes a benzothieno-pyrimidine core. Its molecular formula is C22H24ClN3O2S2, with a molecular weight of approximately 453.02 g/mol. The compound features multiple functional groups, including a sulfonamide and an acetamide, which contribute to its potential biological activities and applications in medicinal chemistry.

The reactivity of this compound can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic substitutions at the sulfur atom due to the presence of the sulfonamide group.
  • Acylation reactions involving the acetamide moiety.
  • Reduction reactions that could modify the carbonyl group present in the structure.

These reactions can be utilized in synthetic pathways to derive related compounds or to modify its properties for specific applications.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial properties: Many benzothieno-pyrimidine derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer activity: Some studies suggest that modifications in the benzothieno-pyrimidine scaffold can enhance cytotoxicity against cancer cell lines.
  • Anti-inflammatory effects: Compounds containing diethylamino groups have been linked to reduced inflammation in preclinical models.

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide typically involves several steps:

  • Formation of the benzothieno-pyrimidine core through cyclization reactions.
  • Introduction of the chlorophenyl group via electrophilic aromatic substitution.
  • Sulfanylation to attach the sulfur atom.
  • Acetylation to form the final acetamide structure.

Each step requires careful control of reaction conditions to ensure high yields and purity.

This compound has potential applications in:

  • Pharmaceutical development: Due to its promising biological activity, it may serve as a lead compound for new drug formulations targeting infections or cancer.
  • Chemical research: It can be used as a reference compound in studies exploring structure-activity relationships in medicinal chemistry.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:

  • Protein binding affinity: Understanding how well the compound binds to target proteins can inform its efficacy and safety profile.
  • Metabolic pathways: Investigating how this compound is metabolized can reveal potential side effects and interactions with other drugs.

Several compounds exhibit structural similarities to 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide. These include:

Compound NameMolecular FormulaKey Features
Methyl 4-[({[3-(4-chlorophenyl)-4-oxo...C26H22ClN3O4S2Contains a methyl ester
N-(2-phenoxyethyl)acetamideC26H25N3O3S2Features a phenoxyethyl group
N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-...C26H23ClN4O3S2Acetylamino substitution

These compounds share similar structural motifs but differ in substituents that may influence their biological activity and pharmacokinetics. The unique combination of functional groups in 2-{[3-(4-chlorophenyl)-4-oxo... sets it apart by potentially enhancing its therapeutic profile.

The thieno[2,3-d]pyrimidin-4(3H)-one core serves as the foundational scaffold for this compound. Cyclocondensation reactions between aminothiophene derivatives and carbonyl-containing reactants remain the most widely employed strategy. For example, treatment of 2-amino-3-cyanothiophene derivatives with formamide under reflux conditions facilitates cyclization to yield unsubstituted thieno[2,3-d]pyrimidin-4-ones (e.g., 8b in Scheme 5 of ) with yields exceeding 80%. The methoxy or ethoxy substituents on the thiophene ring influence reaction efficiency, with ethoxy groups generally providing higher yields due to reduced steric hindrance.

An alternative route involves the Thorpe-Ziegler cyclization, where pyrimidine derivatives bearing mercaptocarbonitrile groups undergo base-mediated ring closure. Abdel Hamid et al. demonstrated this approach by reacting thiobarbituric acid with phenyl isothiocyanate, followed by alkyl bromoacetate addition, to construct the thieno[3,4-d]pyrimidine core with 74% yield. This method is particularly advantageous for introducing sulfur atoms at specific positions.

Table 1: Comparative Analysis of Thienopyrimidine Core Synthesis Methods

MethodReactantsConditionsYield (%)Reference
Formamide Cyclization2-Amino-3-cyanothiophene, FormamideReflux, 6 h83
Thorpe-Ziegler CyclizationThiobarbituric Acid, Alkyl BromoacetateNaOH, RT, 12 h74
Formic Acid Cyclization3-Cyanothiophene AcetamideH2O2, NaOH, 80°C, 3 h72

XLogP3

7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

552.1420462 g/mol

Monoisotopic Mass

552.1420462 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-09-2024

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